

An In-depth Technical Guide to N-(4-Aminophenyl)-4-methylbenzenesulfonamide

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Compound of Interest

Compound Name:	<i>N</i> -(4-Aminophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B1331136

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Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably as antimicrobial drugs. However, their structural motifs are also prevalent in compounds developed for other therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents. This document provides a comprehensive technical overview of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, including its chemical identity, physicochemical properties, synthesis, and crystallographic data.

Chemical Identity and Properties

The IUPAC name for the compound is **N-(4-aminophenyl)-4-methylbenzenesulfonamide**. It is also known by other synonyms such as 4'-Amino-p-toluenesulfonanilide and 4-(p-toluenesulphonamido)aniline.

Table 1: Chemical Identifiers and Physical Properties

Parameter	Value	Reference
IUPAC Name	N-(4-aminophenyl)-4-methylbenzenesulfonamide	[1]
CAS Number	6380-08-1	[1]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂ S	[1]
Molecular Weight	262.33 g/mol	[1]
Melting Point	182-184 °C	[2]

Table 2: Spectroscopic Data

Spectrum Type	Data	Reference
FT-IR (KBr, ν , cm ⁻¹)	3414, 3329 (NH ₂), 3246 (NH), 1317, 1155 (SO ₂)	[2]
¹ H NMR (300 MHz, DMSO-d ₆ , δ , ppm)	7.55-6.28 (m, 8H, Ar-H), 6.15 (s, 2H, NH ₂), 4.7 (s, 1H, NH), 2.24 (s, 3H, CH ₃)	[2]
¹³ C NMR	Data not available in the searched literature.	
Mass Spectrometry	Data not available in the searched literature.	

Synthesis

A common synthetic route to **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine.

Experimental Protocol

Materials:

- p-Toluenesulfonyl chloride (tosyl chloride)

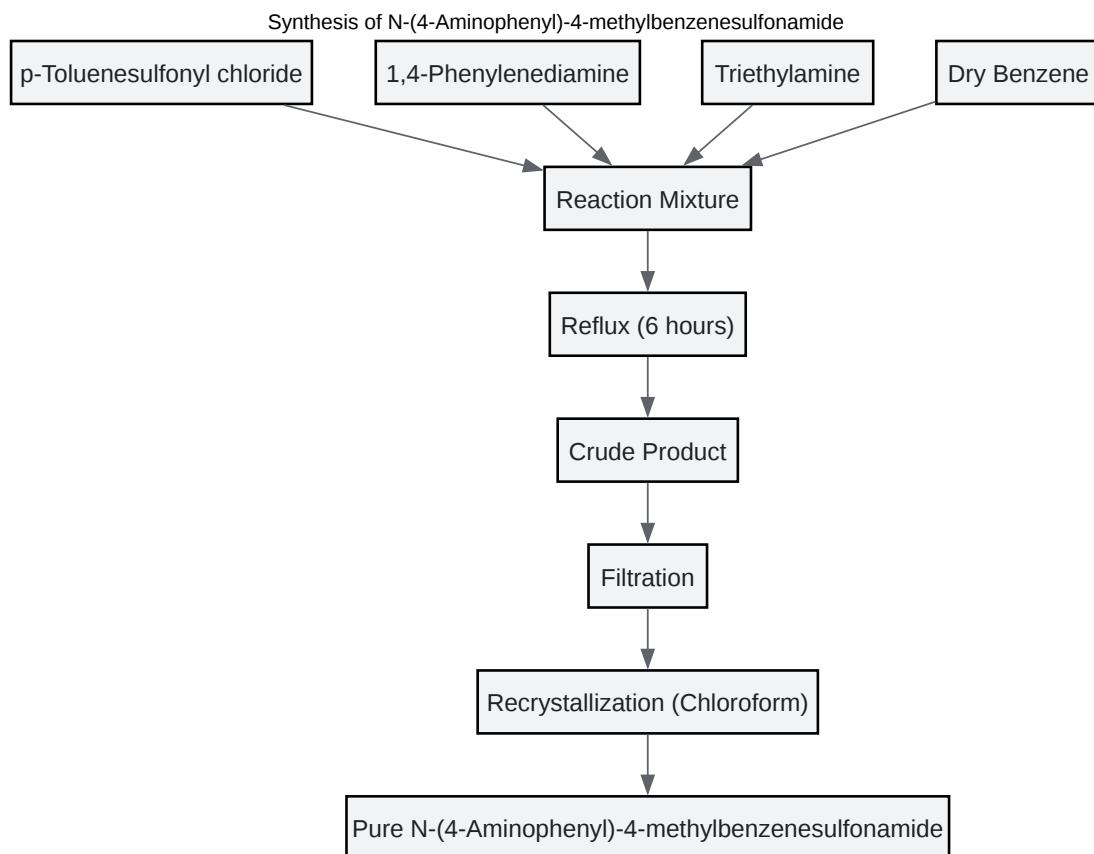
- 1,4-phenylenediamine
- Triethylamine
- Dry benzene
- Chloroform (for recrystallization)

Procedure:[2]

- A mixture of toluene-4-sulfonyl chloride (0.01 moles), 1,4-phenylenediamine (0.01 moles), and triethylamine (0.01 moles) in 20 mL of dry benzene is refluxed for 6 hours.
- The excess solvent is evaporated.
- The resulting solid product is filtered off.
- The crude product is recrystallized from chloroform to yield pure **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Yield: 88%[2]

Synthesis Workflow



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Caption: Synthetic workflow for **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Crystallography

The crystal structure of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ with two independent molecules in the asymmetric unit.^[3] Both molecules adopt a V-shaped conformation.^[3]

Table 3: Crystal Data and Structure Refinement

Parameter	Value	Reference
Crystal system	Orthorhombic	[3]
Space group	$P2_12_12_1$	[3]
a (Å)	5.0598 (3)	[3]
b (Å)	14.7702 (11)	[3]
c (Å)	35.026 (2)	[3]
Volume (Å ³)	2617.7 (3)	[3]
Z	8	[3]
Radiation type	Mo K α	[3]
Temperature (K)	296	[3]

In the crystal, the molecules are linked by N—H···O and N—H···N hydrogen bonds, forming a three-dimensional network.^[3]

Potential Applications and Further Research

The structural motif of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide** serves as a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, analogs of this compound are being explored as inhibitors of DNA methylation, which is a key area of research in oncology.^[4]

Further research could focus on:

- Elucidation of the full spectral characterization, including ¹³C NMR and mass spectrometry.

- Synthesis of a broader range of derivatives to explore structure-activity relationships for various biological targets.
- In-depth investigation of its mechanism of action in relevant biological systems.

Conclusion

This technical guide provides a summary of the currently available information on **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**. The detailed synthesis protocol and crystallographic data offer a solid foundation for researchers working with this compound. While some spectroscopic data is available, a complete characterization is an area for future contribution to the scientific literature. The versatile structure of this sulfonamide suggests its potential as a building block for the development of novel therapeutic agents.

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